

Physical and chemical characteristics of 6-Chloro-7-iodo-7-deazapurine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Chloro-7-iodo-7-deazapurine

Cat. No.: B055492

[Get Quote](#)

An In-depth Technical Guide to 6-Chloro-7-iodo-7-deazapurine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological characteristics of **6-Chloro-7-iodo-7-deazapurine**, a key intermediate in the synthesis of novel therapeutic agents. This document details its properties, synthesis, and role in the development of antiviral and anticancer nucleoside analogs.

Physicochemical Characteristics

6-Chloro-7-iodo-7-deazapurine, also known by its systematic name 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine, is a halogenated heterocyclic compound.^{[1][2][3][4][5]} Its structure is characterized by a pyrrolo[2,3-d]pyrimidine core, which is an analog of purine where the nitrogen at position 7 is replaced by a carbon atom. The presence of a chlorine atom at the 6-position and an iodine atom at the 7-position makes it a versatile building block for further chemical modifications.

Physical Properties

The physical properties of **6-Chloro-7-iodo-7-deazapurine** are summarized in the table below. It is typically a powder ranging in color from white to orange or green.^{[3][4]} It is noted to be

insoluble in water but soluble in organic solvents such as methanol, chloroform, and dichloromethane.[\[1\]](#)

Property	Value	Source(s)
Molecular Formula	$C_6H_3ClN_3$	[1] [2] [6]
Molecular Weight	279.47 g/mol	[2] [6]
Appearance	White to Orange to Green powder/crystal	[3] [4]
Melting Point	179-204 °C	[1] [2] [3] [4] [6]
Boiling Point	241.0 °C (Predicted)	[1] [6]
Density	$2.47 \pm 0.1 \text{ g/cm}^3$ (Predicted)	[1]
Solubility	Insoluble in water; Soluble in methanol, chloroform, dichloromethane	[1]
UV max (H ₂ O)	305 nm	[1]
pKa	9.61 ± 0.20 (Predicted)	

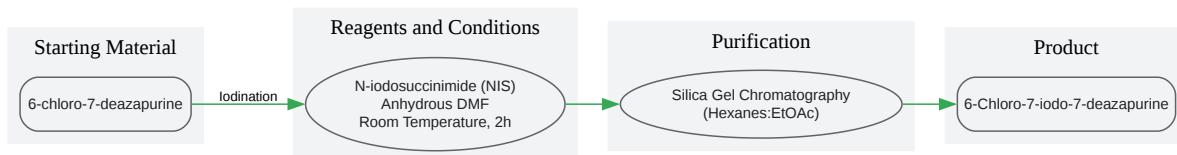
Chemical Properties

The chemical identifiers and spectral data for **6-Chloro-7-iodo-7-deazapurine** are provided below, offering insight into its molecular structure and reactivity.

Property	Value	Source(s)
Synonyms	4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine	[1] [2] [3] [4] [5]
SMILES	Clc1ncnc2[nH]cc(I)c12	[2] [5]
InChI	1S/C6H3ClIN3/c7-5-4-3(8)1-9-6(4)11-2-10-5/h1-2H, (H,9,10,11)	[2] [5]
InChI Key	CBWBJSJMNBPWAL-UHFFFAOYSA-N	[2] [5]
¹ H NMR (400 MHz, CD ₃ OD)	δ 8.55 (s, 1H), 7.72 (s, 1H)	
¹³ C NMR (100 MHz, CD ₃ OD)	δ 151.7, 151.6, 150.2, 133.5, 116.3, 50.1	
Mass Spec (ESI ⁺)	m/z 280 (M+H) ⁺	

Experimental Protocols

Synthesis of 6-Chloro-7-iodo-7-deazapurine


This protocol is adapted from the literature for the iodination of 6-chloro-7-deazapurine.

Materials:

- 6-chloro-7-deazapurine
- N-iodosuccinimide (NIS)
- Anhydrous Dimethylformamide (DMF)
- Hexanes
- Ethyl Acetate (EtOAc)
- Silica gel

Procedure:

- Dissolve 6-chloro-7-deazapurine (1.0 g, 6.51 mmol) in 20 mL of anhydrous DMF.
- Add N-iodosuccinimide (1.60 g, 7.16 mmol) to the solution.
- Stir the reaction mixture for 2 hours at room temperature.
- Remove the solvent under vacuum.
- Purify the residue by silica gel column chromatography using a gradient of hexanes:EtOAc (from 1:1 to 3:1 v/v) to yield the product.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **6-Chloro-7-iodo-7-deazapurine**.

N-Glycosylation via Vorbrüggen Conditions

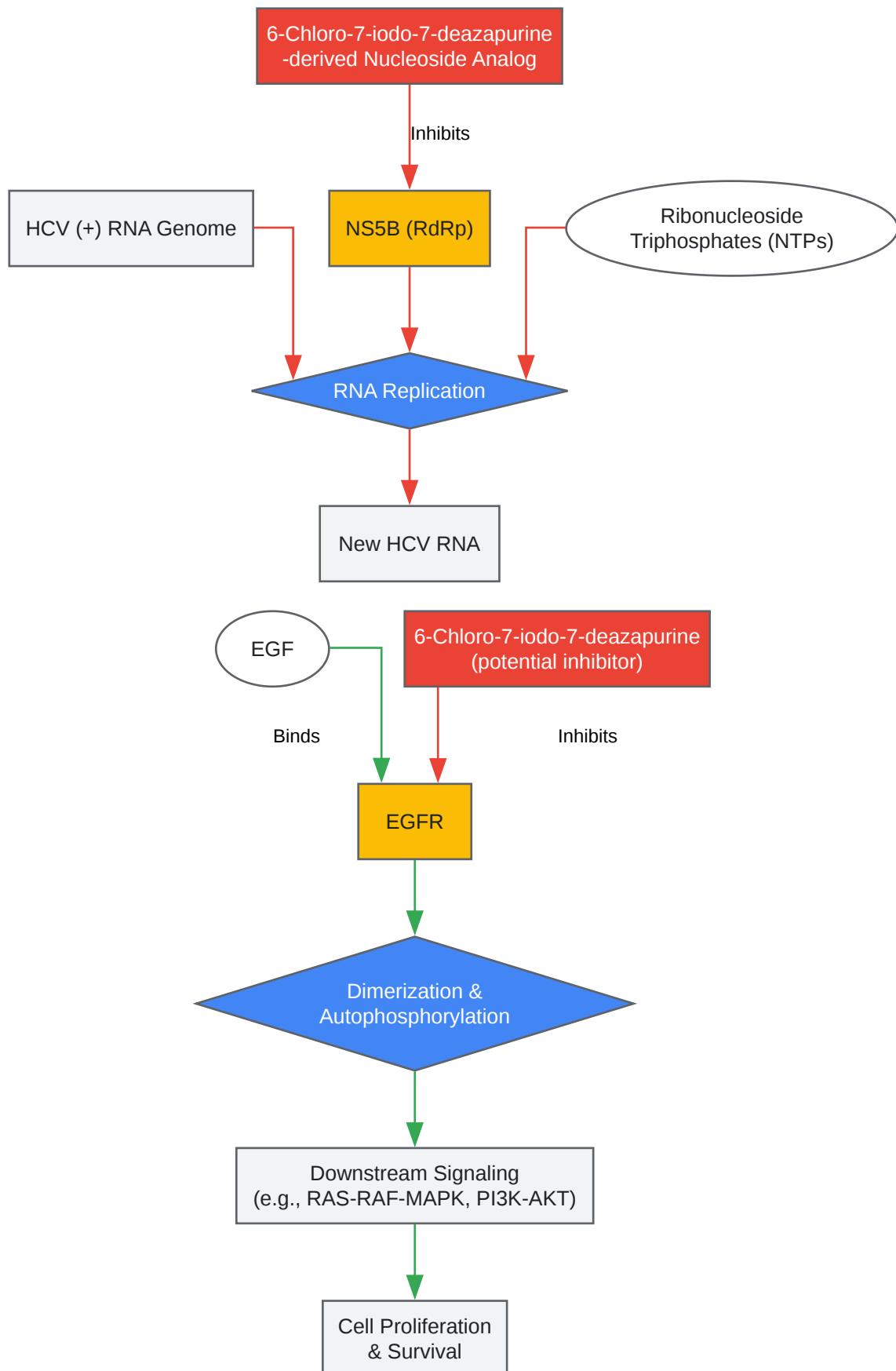
This is a general protocol for the N-glycosylation of **6-Chloro-7-iodo-7-deazapurine** with a protected ribose derivative.[\[7\]](#)

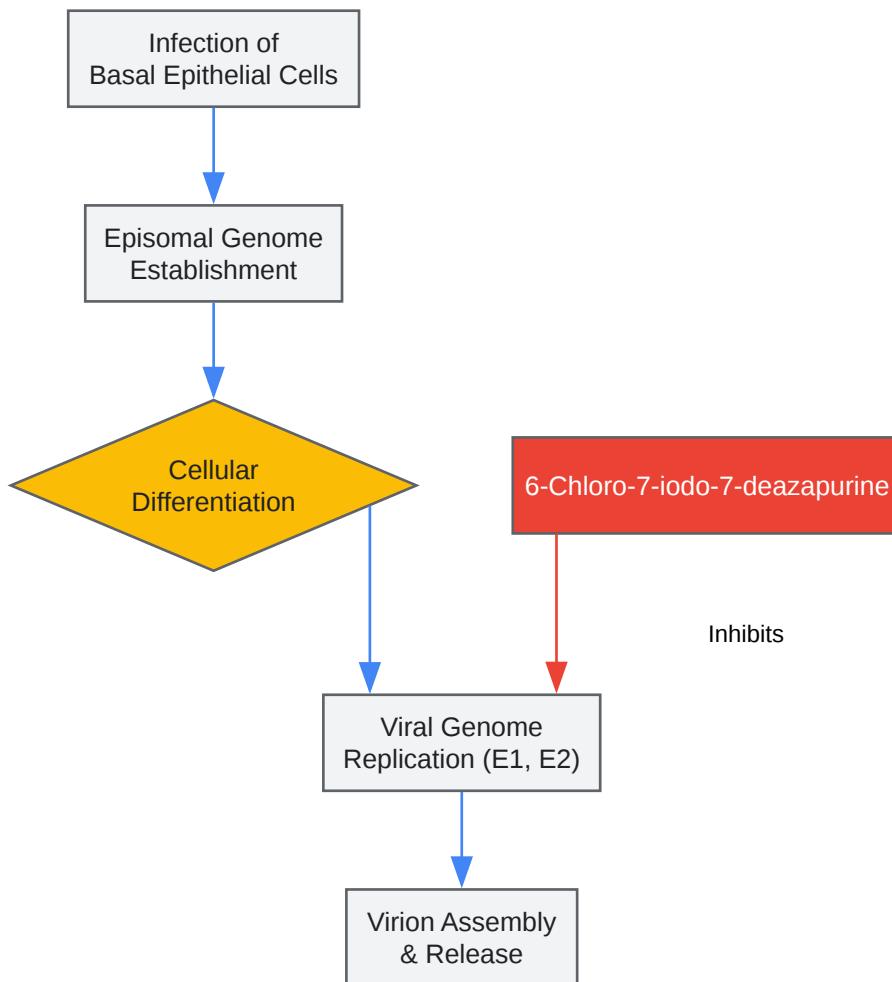
Materials:

- **6-Chloro-7-iodo-7-deazapurine**
- Protected ribose (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose)
- N,O-bis(trimethylsilyl)acetamide (BSA)

- Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
- Anhydrous Acetonitrile (CH₃CN)

Procedure:


- To a solution of **6-Chloro-7-iodo-7-deazapurine** in anhydrous acetonitrile under a nitrogen atmosphere, add N,O-bis(trimethylsilyl)acetamide.
- Stir the mixture at room temperature for 20-30 minutes to allow for silylation of the nucleobase.
- Cool the reaction mixture to 0 °C.
- Add the protected ribose derivative followed by the dropwise addition of TMSOTf.
- Allow the reaction to warm to room temperature and then heat to 80 °C for several hours.
- Monitor the reaction by TLC.
- Upon completion, quench the reaction and purify the product by column chromatography.


Biological Significance and Applications

6-Chloro-7-iodo-7-deazapurine serves as a critical precursor for the synthesis of various nucleoside analogs with potential therapeutic applications. These analogs have been investigated for their antiviral and anticancer properties.

Antiviral Activity

Derivatives of **6-Chloro-7-iodo-7-deazapurine** have been synthesized and evaluated against a range of RNA viruses, including Hepatitis C Virus (HCV), Ebola virus, and Zika virus. The resulting nucleoside analogs can act as inhibitors of viral RNA-dependent RNA polymerase (RdRp), a key enzyme in the replication of these viruses.^[7] Additionally, it has been shown to potently inhibit the replication of human papillomavirus (HPV) in vitro.^[6]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. portlandpress.com [portlandpress.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. mdpi.com [mdpi.com]
- 4. The Cell Cycle Timing of Human Papillomavirus DNA Replication | PLOS One
[journals.plos.org]

- 5. ClinPGx [clinpgx.org]
- 6. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- To cite this document: BenchChem. [Physical and chemical characteristics of 6-Chloro-7-iodo-7-deazapurine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b055492#physical-and-chemical-characteristics-of-6-chloro-7-iodo-7-deazapurine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com